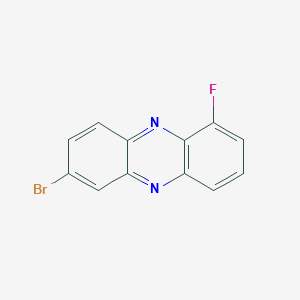

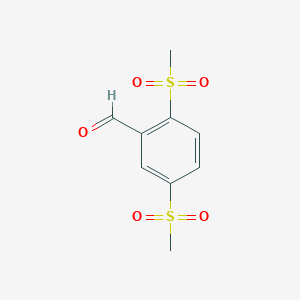

2,5-Bis(methylsulfonyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The compound is used in the synthesis of functionalized organic compounds, such as 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, via three-component reactions. This process involves the use of benzaldehydes, NH2NH2⋅H2O, and 1,1-bis(methylsulfanyl)-2-nitroethene, producing good-to-excellent yields (Alizadeh et al., 2013).

Material Science and Engineering

- The compound plays a role in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes are designed for water treatment, specifically for the removal of dyes from solutions. The presence of sulfonated aromatic diamine monomers enhances surface hydrophilicity, improving water permeation and dye rejection (Liu et al., 2012).

Catalysis

- Bis(camphorsulfonamides), which can be derived from benzaldehyde, are used as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This application demonstrates the potential of such compounds in asymmetric synthesis (Kozakiewicz et al., 2008).

Photocatalysis and Photoreactions

- Certain derivatives of benzaldehyde are involved in photocatalytic reactions. For instance, they are used in studies of photorearrangements, such as the conversion of thiol esters into thiaxanthone derivatives, demonstrating the potential for photoinduced aromatic substitution reactions (Martens & Praefcke, 1974).

Environmental Applications

- Benzaldehyde derivatives are explored in environmental contexts, such as in the study of the thermally activated persulfate oxidation process for treating Bisphenol A in aqueous solutions. This highlights their potential in environmental remediation technologies (Olmez-Hanci et al., 2013).

Organic Electronics and Fluorophores

- 2,5-Bis(methylsulfonyl)-1,4-diaminobenzene, a related compound, exhibits properties as a green fluorophore. Its characteristics include high fluorescence emission, photostability, and solvent- and pH-independent fluorescence with large Stokes shifts. This demonstrates its utility in fields like imaging applications and luminescent materials (Beppu et al., 2015).

Propriétés

IUPAC Name |

2,5-bis(methylsulfonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S2/c1-15(11,12)8-3-4-9(16(2,13)14)7(5-8)6-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTDYUXHYJKPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2666235.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666238.png)

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2666241.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2666242.png)

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B2666245.png)

![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)

![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2666250.png)